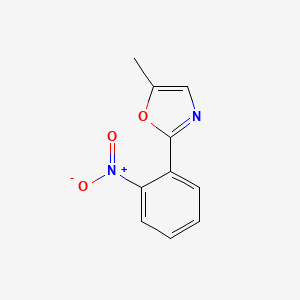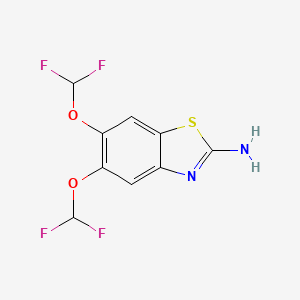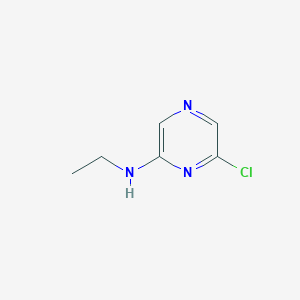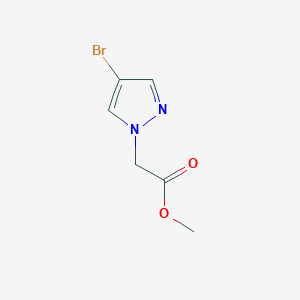![molecular formula C14H23N3O B1370780 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 220822-26-4](/img/structure/B1370780.png)
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Descripción general
Descripción
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Src Kinase Activity
- Src Kinase Inhibitors : This compound has shown potential as a potent inhibitor of Src kinase activity. Research conducted by Boschelli et al. (2001) demonstrated that analogues of this compound effectively inhibited Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer therapy (Boschelli et al., 2001).
Antiproliferative Agents
- Anticancer Properties : A study by El-Damasy et al. (2016) found that 2-anilinoquinolines possessing a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety exhibited potent and broad-spectrum antiproliferative activities against a panel of 60 cancer cell lines. This suggests the compound's potential as a broad-spectrum antiproliferative agent in cancer treatment (El-Damasy et al., 2016).
Hypoxic-Cytotoxic Agents
- Hypoxic-Cytotoxic Activity : Research by Ortega et al. (2000) indicated that derivatives of this compound, particularly those with basic lateral chains like piperazines, exhibited potent hypoxic-cytotoxic activities. This could be significant in the development of treatments targeting hypoxic tumor environments (Ortega et al., 2000).
Synthesis of Novel Amides
- Chemical Synthesis : Koroleva et al. (2011) focused on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, including 4-methylpiperazin-1-ylmethyl)aniline, highlighting its importance in synthesizing compounds with potential pharmaceutical applications (Koroleva et al., 2011).
G-Quadruplex Stabilizers
- Cancer Therapy : Pomeislová et al. (2020) used 4-(4-methylpiperazin-1-yl)aniline as a template for designing new small molecules to stabilize G-quadruplexes in the c-MYC protooncogene. This approach may lead to the development of effective cancer therapies (Pomeislová et al., 2020).
Serotonin Receptor Ligands
- Neurological Disorders : Łażewska et al. (2019) synthesized a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate their role as ligands for the serotonin 5-HT6 receptor, which could be significant in the treatment of neurological disorders (Łażewska et al., 2019).
Dopamine Autoreceptor Agonists
- Antipsychotic Activity : Research by Jaén et al. (1988) identified [(arylpiperazinyl)alkoxy]anilines, including 3-[3-(4-phenyl-1-piperazinyl)propoxy]benzenamine, as selective dopamine autoreceptor agonists with potential antipsychotic activity (Jaén et al., 1988).
Electrochromic Materials
- Electrochromic Applications : Li et al. (2017) investigated novel electrochromic materials employing derivatives of this compound, highlighting its potential in applications like smart windows and display technologies (Li et al., 2017).
H1-Antihistaminic Agents
- Allergy Treatment : Alagarsamy and Parthiban (2014) synthesized novel quinazolin-4-(3H)-ones substituted with 4-methylpiperazin-1-yl propylthio as potential H1-antihistaminic agents, suggesting applications in allergy treatment (Alagarsamy & Parthiban, 2014).
Antibacterial and Antifungal Agents
- Antimicrobial Activity : Baker et al. (2022) synthesized amino alcohols with 4-methylpiperazin-1-yl groups showing significant inhibition of Cryptococcus neoformans, indicating potential as antibacterial and antifungal agents (Baker et al., 2022).
Quinolinecarbonitriles
- Selective Inhibitory Effects : A study by Boschelli et al. (2007) on 7-ethynyl-3-quinolinecarbonitriles, including a derivative of 4-methylpiperazin-1-yl, identified their selective inhibitory effect on Src kinase, important for developing targeted cancer therapies (Boschelli et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are currently unknown . The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives .
Mode of Action
Without knowledge of its biological targets, it is challenging to speculate on the exact mode of action of this compound. Based on its structural similarity to other piperazine derivatives, it may bind to its target proteins and modulate their activity .
Análisis Bioquímico
Biochemical Properties
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in colon cancer cells, the compound has been shown to inactivate the NF-κB pathway, thereby reducing the antiapoptotic function of NF-κB and inhibiting cancer cell growth . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. The compound’s interaction with oxidoreductase enzymes, for instance, is stabilized by hydrophobic interactions . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBCCMXMDLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622628 | |
| Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220822-26-4 | |
| Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)







![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

